molecular formula C22H18O B14692800 1,1'-[Oxybis(methylene)]dinaphthalene CAS No. 35310-62-4

1,1'-[Oxybis(methylene)]dinaphthalene

Cat. No.: B14692800
CAS No.: 35310-62-4
M. Wt: 298.4 g/mol
InChI Key: OKQDLSOSWLNGHR-UHFFFAOYSA-N
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Description

Bis(1-naphthylmethyl) ether is an organic compound with the molecular formula C22H18O. It is a type of ether, characterized by the presence of two 1-naphthylmethyl groups attached to an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing bis(1-naphthylmethyl) ether is through the Williamson ether synthesis. This involves the reaction of 1-naphthylmethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then reacts with 1-naphthylmethyl chloride in an S_N2 reaction to produce bis(1-naphthylmethyl) ether .

Industrial Production Methods

In an industrial setting, the production of bis(1-naphthylmethyl) ether can be achieved through continuous processes. One such method involves the use of methanol and naphthol as raw materials, with organic acids as catalysts. The process includes steps such as reflux reaction, neutralization, washing, and distillation to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis(1-naphthylmethyl) ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert it to naphthylmethyl alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether linkage is cleaved.

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthylmethyl alcohols

    Substitution: Naphthol and corresponding alkyl halides

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(1-naphthylmethyl) ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1-naphthylmethyl) ether is unique due to its symmetrical structure and the presence of two 1-naphthylmethyl groups. This gives it distinct chemical properties and reactivity compared to other naphthalene derivatives.

Properties

CAS No.

35310-62-4

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethoxymethyl)naphthalene

InChI

InChI=1S/C22H18O/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2

InChI Key

OKQDLSOSWLNGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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